(4-Chloro-2-phenylpyrimidin-5-yl)boronic acid
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Overview
Description
(4-Chloro-2-phenylpyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C10H8BClN2O2. This compound is notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-phenylpyrimidin-5-yl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction is carried out under mild conditions, often at room temperature, with a suitable base such as potassium acetate to facilitate the transmetalation step .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reagents are carefully controlled, and the reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2-phenylpyrimidin-5-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Chloro-2-phenylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-2-phenylpyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
4-Chlorophenylboronic acid: Another chlorinated boronic acid with similar reactivity.
2-Phenylpyrimidin-5-ylboronic acid: A structurally related compound without the chloro substituent.
Uniqueness: (4-Chloro-2-phenylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of the chloro group can enhance its electrophilicity, making it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C10H8BClN2O2 |
---|---|
Molecular Weight |
234.45 g/mol |
IUPAC Name |
(4-chloro-2-phenylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C10H8BClN2O2/c12-9-8(11(15)16)6-13-10(14-9)7-4-2-1-3-5-7/h1-6,15-16H |
InChI Key |
AFZGGJQKUCRETF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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